![molecular formula C17H21N3OS B241039 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine, also known as MPT0G211, is a novel small molecule compound that has been developed for potential use in cancer treatment. This compound exhibits potent anti-tumor activity and has shown promising results in preclinical studies.
Mechanism Of Action
The mechanism of action of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine is not fully understood. However, it has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation and survival, including Akt and mTOR. 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine also induces cell cycle arrest and apoptosis in cancer cells.
Biochemical And Physiological Effects
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. This compound exhibits good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has also been shown to enhance the efficacy of other anti-cancer agents when used in combination therapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in lab experiments is its potent anti-tumor activity and low toxicity profile. This compound can be used to study the mechanisms of cancer cell proliferation and survival, as well as the efficacy of novel anti-cancer agents. However, the limitations of using 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in lab experiments include the need for specialized equipment and expertise to synthesize and purify the compound.
Future Directions
There are several future directions for the research and development of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine. One potential direction is to further elucidate the mechanism of action of this compound and identify its molecular targets. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in cancer patients. Additionally, the use of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in combination therapy with other anti-cancer agents could be explored to enhance its therapeutic potential.
Synthesis Methods
The synthesis of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine involves a multi-step process that includes the reaction of 2-methyl-6-phenylpyrimidine-4-thiol with 2-bromoethylmorpholine in the presence of a base. The resulting product is then subjected to various purification steps to obtain the final compound. The synthesis method has been optimized to yield a high purity and high yield of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine.
Scientific Research Applications
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has also been shown to induce apoptosis and inhibit tumor growth in animal models.
properties
Product Name |
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine |
|---|---|
Molecular Formula |
C17H21N3OS |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine |
InChI |
InChI=1S/C17H21N3OS/c1-14-18-16(15-5-3-2-4-6-15)13-17(19-14)22-12-9-20-7-10-21-11-8-20/h2-6,13H,7-12H2,1H3 |
InChI Key |
PCXWBIBAUOTFNS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=N1)SCCN2CCOCC2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC(=CC(=N1)SCCN2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



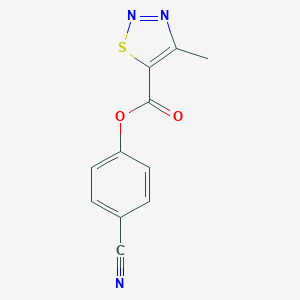
![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)
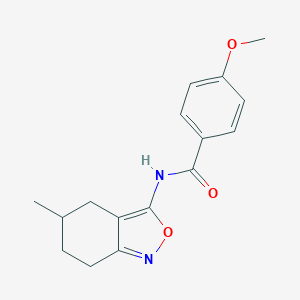
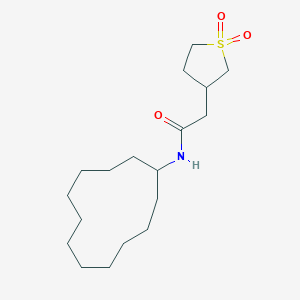

![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
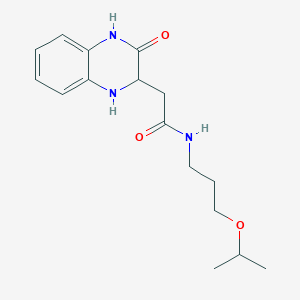
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)

![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
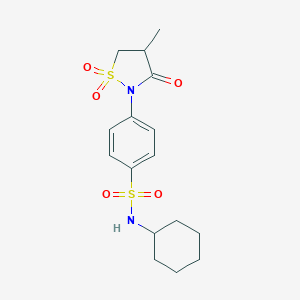
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
